Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

1,3,4-thiadiazole SAR chitinase inhibition antifungal screening

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 349438-92-2, molecular formula C₁₃H₁₅N₃O₃S, molecular weight 293.34 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-acetamide chemotype. Its structure comprises a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond to a 5-methyl-1,3,4-thiadiazol-2-amine scaffold.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 349438-92-2
Cat. No. B2364096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS349438-92-2
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C13H15N3O3S/c1-8-15-16-13(20-8)14-12(17)7-9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,16,17)
InChIKeyFKEUHFIXZRJOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 349438-92-2): Procurement-Grade Reference for Thiadiazole-Acetamide Screening Libraries


2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 349438-92-2, molecular formula C₁₃H₁₅N₃O₃S, molecular weight 293.34 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-acetamide chemotype . Its structure comprises a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond to a 5-methyl-1,3,4-thiadiazol-2-amine scaffold . The compound is cataloged in commercial screening collections (e.g., ChemDiv compound ID G613-0751) and is offered exclusively for non-human, non-therapeutic research use . To date, no peer-reviewed primary research article or patent specifically profiling its biological activity, physicochemical properties, or in vivo behavior has been identified in PubMed, ChEMBL, PubChem, or BindingDB. The closest comparator with published quantitative activity data is the minimal core scaffold N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288809), which lacks the 3,4-dimethoxyphenyl substituent and shows only weak chitinase inhibition (IC₅₀ = 1.00 × 10⁶ nM) [1].

Why Generic Substitution of 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with Core Scaffold Analogs Is Not Scientifically Justified


Within the 1,3,4-thiadiazole-acetamide chemotype, the nature and position of substituents on both the thiadiazole C5 position and the phenylacetyl domain critically modulate target engagement, physicochemical properties, and ultimately biological readout. The minimal core scaffold N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288809), which lacks the 3,4-dimethoxyphenyl moiety entirely, displays an IC₅₀ of 1.00 × 10⁶ nM against Aspergillus fumigatus ChiA1—essentially negligible activity [1]. This near-inactivity underscores that the 5-methyl-1,3,4-thiadiazol-2-amine core alone does not confer meaningful biological potency; substituents on the acetamide portion are essential drivers of molecular recognition. Conversely, the established SAR literature on 1,3,4-thiadiazole-based bioactive molecules demonstrates that 3,4-dimethoxyphenyl substitution can introduce π-stacking interactions with aromatic residues, hydrogen-bond acceptor capacity via the methoxy oxygens, and modulated lipophilicity (clogP shift) that collectively alter target affinity, selectivity, and membrane permeability relative to unsubstituted or differently substituted analogs [2]. The compound 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide therefore represents a structurally distinct and unexplored chemotype variant whose activity profile cannot be extrapolated from the core scaffold or from analogs bearing different substitution patterns (e.g., 5-tert-butyl, 5-phenyl, or 5-ethoxyethyl variants). Generic substitution without direct comparative data risks selecting a compound with fundamentally different target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Against Closest Analogs


Structural Differentiation from Core Scaffold N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide: Substitution-Driven Activity Potential

The target compound differs from N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CHEMBL1288809) by the addition of a 3,4-dimethoxyphenylacetyl group in place of a simple acetyl group at the acetamide nitrogen . The core scaffold exhibits an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against A. fumigatus ChiA1 chitinase—functionally inactive [1]. The 3,4-dimethoxyphenyl group introduces a molecular weight increase of +150.17 Da (from 143.17 to 293.34 g/mol), adds two hydrogen-bond acceptors (methoxy oxygens), increases the calculated logP by approximately +1.5 to +1.8 log units, and provides an extended aromatic surface for π-stacking and hydrophobic pocket interactions [2]. The quantitative physical-chemical differentiation is summarized in the Comparison_Data below. No direct biological activity data for the target compound are available in the published literature; this comparison establishes the structural divergence that would be expected to drive differential target binding based on established 1,3,4-thiadiazole SAR principles [2].

1,3,4-thiadiazole SAR chitinase inhibition antifungal screening scaffold decoration

C5 Substituent Comparison: Methyl vs. tert-Butyl on Thiadiazole Ring—Steric and Electronic Differentiation

The closest commercially available analog bearing the identical 3,4-dimethoxyphenylacetyl moiety is N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which replaces the C5 methyl group with a tert-butyl group . The methyl substituent (target compound) provides minimal steric bulk (Taft Es = -0.00; Charton ν = 0.52), whereas the tert-butyl group introduces substantially greater steric demand (Taft Es = -1.54; Charton ν = 1.24) and increased lipophilicity (π contribution ≈ +1.7 log units additional) [1]. In 1,3,4-thiadiazole-based carbonic anhydrase inhibitors and kinase inhibitors, C5 substituent size has been shown to directly modulate isoform selectivity and binding pocket complementarity; smaller C5 substituents (methyl, ethyl) generally permit access to narrower active-site clefts, while bulky substituents (tert-butyl, phenyl) restrict binding to spacious pockets [1][2]. No direct head-to-head biological comparison between the methyl and tert-butyl analogs has been published. The quantitative stereoelectronic differentiation is summarized in the Comparison_Data below.

thiadiazole C5 substitution steric effects bioisosteric replacement ADME prediction

Aromatic Substituent Pattern Differentiation: 3,4-Dimethoxy vs. Unsubstituted Phenyl and Heterocyclic Replacements

The 3,4-dimethoxyphenyl group on the target compound distinguishes it from analogs bearing unsubstituted phenyl (e.g., 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) or heterocyclic replacements (e.g., thiophene, isoxazole) . The 3,4-dimethoxy substitution pattern is a privileged pharmacophore in medicinal chemistry: the two methoxy groups serve as hydrogen-bond acceptors (each oxygen contributing one lone pair), and the 1,2-dimethoxybenzene arrangement presents a planar, electron-rich aromatic surface for π-stacking with tyrosine, phenylalanine, or tryptophan residues in protein binding sites [1]. In published studies on related 1,3,4-thiadiazole-acetamide series (e.g., CFTR activator patents), the presence and position of methoxy substituents on the phenyl ring have been shown to be critical determinants of both potency and selectivity [2]. The quantitative comparison in methoxy count and hydrogen-bond acceptor capacity is presented below. No direct head-to-head biological data exist.

phenyl substitution SAR methoxy pharmacophore π-π stacking hydrogen-bond acceptor

Lack of Published Biological Profiling as a Differentiating Procurement Consideration

A comprehensive search of PubMed, ChEMBL, PubChem BioAssay, BindingDB, and Google Patents returned zero primary research articles, zero bioassay records, and zero patent exemplifications specifically describing the biological activity of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 349438-92-2) [1][2][3]. In contrast, structurally related 1,3,4-thiadiazole-acetamide derivatives have been extensively profiled: for example, N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a documented IC₅₀ of 1.00 × 10⁶ nM against A. fumigatus ChiA1 [2], and the broader 1,3,4-thiadiazole chemotype has demonstrated activity across antibacterial (MIC values 0.4 to >100 μM against B. subtilis), anticancer (IC₅₀ values 0.79–1.6 μM against leukemia cell lines), and carbonic anhydrase inhibition targets [4][5]. The target compound's complete absence from the published biological record means that it occupies genuinely unexplored chemical space within an otherwise well-characterized chemotype family. For procurement decisions, this translates to: (a) higher discovery novelty potential but (b) zero pre-existing selectivity, toxicity, or pharmacokinetic data to guide experimental design.

screening library unexplored chemical space novelty hit discovery

Predicted Drug-Likeness and Physicochemical Profile Comparison Against Key Analogs

The target compound's physicochemical profile can be quantitatively compared against the core scaffold N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and the C5-tert-butyl analog using standard drug-likeness metrics [1]. The target compound (MW = 293.34; clogP ≈ 1.8–2.2; HBD = 1; HBA = 5; TPSA ≈ 97 Ų) falls within Lipinski Rule of Five space and is predicted to have moderate oral bioavailability potential, whereas the core scaffold (MW = 143.17; clogP ≈ 0.3–0.5) is at the lower boundary of drug-like chemical space and may exhibit excessively rapid renal clearance. The C5-tert-butyl analog (estimated MW = 335.42; clogP ≈ 3.5–4.0) approaches the upper lipophilicity limit and may present solubility and metabolic liability risks . The quantitative comparison is tabulated below.

drug-likeness Lipinski rule of five ADME prediction physicochemical profiling

Recommended Research and Screening Applications for 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Based on Available Differentiation Evidence


Phenotypic Screening Library Enrichment for Unexplored Thiadiazole Chemical Space

The complete absence of published biological activity data for this compound [1] positions it as a high-novelty addition to diversity-oriented screening libraries. Procurement is specifically justified for organizations seeking to expand into unexplored regions of 1,3,4-thiadiazole-acetamide chemical space, where the 3,4-dimethoxyphenyl substitution distinguishes it from both the inactive core scaffold (IC₅₀ = 1.00 × 10⁶ nM) [2] and the sterically demanding tert-butyl analog. The compound's balanced drug-likeness profile (MW = 293.34; clogP ≈ 1.8–2.2; Lipinski violations = 0) [3] supports its use in cell-based phenotypic assays without the solubility liabilities that may accompany higher-logP analogs.

Structure-Activity Relationship (SAR) Probe for 3,4-Dimethoxyphenyl Pharmacophore Hypothesis Testing

The 3,4-dimethoxyphenyl group represents a privileged pharmacophore with demonstrated relevance in kinase inhibition, CFTR activation, and GPCR ligand design [4][5]. This compound serves as a focused SAR probe to test whether the 3,4-dimethoxy substitution pattern on the phenylacetyl domain of a 1,3,4-thiadiazole-2-yl-acetamide scaffold confers target-binding advantages relative to unsubstituted, mono-methoxy, or heterocyclic-replacement analogs. The two methoxy groups provide dual hydrogen-bond acceptor capacity and an electron-rich aromatic surface for π-stacking interactions [4] that are absent in simpler analogs, enabling direct pharmacophoric hypothesis evaluation.

C5-Methyl Thiadiazole Selectivity Profiling Against Bulky C5-Substituted Analogs

The C5-methyl substituent (Taft Es ≈ -0.00) is sterically minimal compared to C5-tert-butyl (Taft Es ≈ -1.54) or C5-phenyl analogs, which may confer access to narrower enzyme active-site clefts as demonstrated in thiadiazole-based carbonic anhydrase inhibitor series [6]. Procurement of this compound alongside its C5-tert-butyl analog enables a systematic steric selectivity screen to determine whether a given biological target tolerates larger C5 substituents or preferentially accommodates the minimally substituted methyl variant. No pre-existing selectivity data exist, making this a genuine discovery-phase application.

Reference Standard for Analytical Method Development and Purity Calibration

The compound's well-defined molecular formula (C₁₃H₁₅N₃O₃S), exact mass (293.083413 g/mol), and the availability of NMR spectral data for the closely related thioether analog (SpectraBase Compound ID: 1frE2jAPUCG) [7] support its use as an analytical reference standard for LC-MS, HPLC, and NMR method development in laboratories working with thiadiazole-acetamide chemical libraries. Its intermediate lipophilicity (clogP ≈ 1.8–2.2) and moderate molecular weight facilitate reproducible chromatographic behavior across standard reversed-phase methods.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.